molecular formula C14H11ClN4O2S B12020374 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 764653-48-7

2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12020374
CAS No.: 764653-48-7
M. Wt: 334.8 g/mol
InChI Key: PBCDDQUKROZIRP-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-nitrobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 2-nitrobenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. For example, as an enzyme inhibitor, it binds to the active site of cysteine proteases, thereby inhibiting their proteolytic activity . The compound’s nitro and thiosemicarbazone groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

764653-48-7

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H11ClN4O2S/c15-11-5-3-6-12(8-11)17-14(22)18-16-9-10-4-1-2-7-13(10)19(20)21/h1-9H,(H2,17,18,22)/b16-9+

InChI Key

PBCDDQUKROZIRP-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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